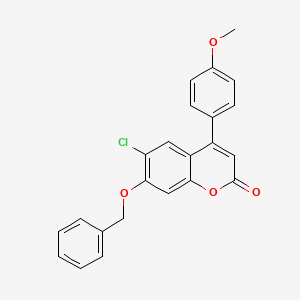![molecular formula C19H21ClN2O B4189393 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B4189393.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide
描述
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide, also known as ML204, is a potent and selective blocker of the voltage-gated potassium channel Kv7.4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including hypertension, epilepsy, and pain.
作用机制
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide selectively blocks the Kv7.4 channel, which is responsible for regulating the tone of smooth muscle cells in blood vessels. By blocking this channel, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide reduces the contractility of these cells, leading to vasodilation and a reduction in blood pressure. In the brain, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide blocks the Kv7.2/7.3 channels, which are responsible for regulating neuronal excitability. By blocking these channels, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide reduces the hyperexcitability of neurons, leading to a reduction in seizure activity and pain.
Biochemical and Physiological Effects
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure, seizure activity, and pain, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the major advantages of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide as a research tool is its selectivity for the Kv7.4 channel. This allows researchers to selectively block this channel without affecting other potassium channels. However, one limitation of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
未来方向
There are a number of potential future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide. One area of interest is the development of more potent analogs of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide that could be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide in other diseases, such as heart failure and cancer. Additionally, the development of more selective blockers of the Kv7.4 channel could lead to the development of more targeted therapies for hypertension.
科学研究应用
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to reduce blood pressure in animal models by selectively blocking the Kv7.4 channel in the smooth muscle cells of blood vessels. In epilepsy, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to reduce seizure activity in animal models by blocking the Kv7.2/7.3 channels in the brain. In pain, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to reduce neuropathic pain in animal models by blocking the Kv7.2/7.3 channels in sensory neurons.
属性
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-8-3-4-9-15(14)19(23)21-17-11-7-10-16(20)18(17)22-12-5-2-6-13-22/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFSQFHPOMTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4189313.png)
![N-benzyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4189317.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4189338.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-morpholin-4-ylpiperidin-1-yl)acetamide](/img/structure/B4189342.png)
![4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4189350.png)
![N-benzyl-2-({[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B4189358.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-chlorophenyl)benzamide](/img/structure/B4189364.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4189375.png)
![methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4189382.png)

![9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4189403.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4189407.png)
![4-[2-(allyloxy)phenyl]-N-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4189413.png)
